molecular formula C12H3Cl5O B1345175 1,2,3,7,9-Pentachlorodibenzofuran CAS No. 83704-53-4

1,2,3,7,9-Pentachlorodibenzofuran

Cat. No. B1345175
CAS RN: 83704-53-4
M. Wt: 340.4 g/mol
InChI Key: JVUSEQPOWCBYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,7,9-Pentachlorodibenzofuran (PCDF) is a member of the Chlorinated dibenzofurans (CDFs) family, which contains one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects . PCDF is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .


Synthesis Analysis

PCDFs are not deliberately produced by industry. Most PCDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .


Molecular Structure Analysis

The molecular formula of 1,2,3,7,9-Pentachlorodibenzofuran is C12H3Cl5O . The IUPAC name is 1,2,3,7,9-pentachlorodibenzofuran . The canonical SMILES representation is C1=C(C=C(C2=C1OC3=CC(=C(C(=C32)Cl)Cl)Cl)Cl)Cl .


Physical And Chemical Properties Analysis

The molecular weight of 1,2,3,7,9-Pentachlorodibenzofuran is 340.4 g/mol .

Scientific Research Applications

Aryl Hydrocarbon Receptor (AhR) and Breast Cancer Chemotherapy

Research has demonstrated that PeCDF, among other chlorinated aromatic compounds, can induce CYP1A1-dependent activities and inhibit the proliferation of estrogen receptor-negative breast cancer cell lines via AhR-dependent and independent pathways. These findings suggest that AhR could be a potential drug target for treating ER-negative breast cancer, highlighting the therapeutic applications of understanding PeCDF's bioactivity (Zhang et al., 2009).

Environmental Toxicity and Health Risks

PeCDF's toxic equivalency factors (TEFs) were reevaluated to assess its health risks better. These TEFs are crucial for estimating human and environmental exposure to dioxin-like compounds, including PeCDF. This reevaluation contributes to the understanding of PeCDF's relative toxicity and its implications for risk assessments (van den Berg et al., 2006).

Analytical Detection in Environmental Samples

Studies have developed methods for detecting PeCDF in environmental samples, such as flue gas, using gas chromatography combined with multiphoton ionization–mass spectrometry. This research is vital for monitoring environmental pollution and assessing the risks associated with PeCDF exposure (Itoh et al., 2008).

Carcinogenicity and Cancer Potency

Long-term studies on PeCDF, alongside other dioxins, have focused on their carcinogenic potential. TCDD and hexachlorodibenzo-p-dioxins have been shown to induce carcinogenic effects in various animal species, offering insights into PeCDF's relative potency and its role in carcinogenesis (Huff et al., 2004).

Immunotoxicity and Environmental Contaminants

The immunosuppressive effects of PeCDF and its interaction with other dioxins and polychlorinated biphenyls (PCBs) in mixtures have been evaluated. These studies support the use of the TEF methodology for assessing health risks associated with exposure to mixtures of dioxin-like chemicals, highlighting the importance of understanding PeCDF's role in immunotoxicity (Smialowicz et al., 2008).

Safety And Hazards

PCDFs, including 1,2,3,7,9-Pentachlorodibenzofuran, can have varying harmful health and environmental effects . They are not deliberately produced by industry and are usually present in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .

properties

IUPAC Name

1,2,3,7,9-pentachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-4-1-5(14)9-7(2-4)18-8-3-6(15)11(16)12(17)10(8)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUSEQPOWCBYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC3=CC(=C(C(=C32)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232566
Record name 1,2,3,7,9-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,7,9-Pentachlorodibenzofuran

CAS RN

83704-53-4
Record name 1,2,3,7,9-Pentachlorodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83704-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,7,9-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,7,9-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,7,9-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97FAG97HI0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,7,9-Pentachlorodibenzofuran
Reactant of Route 2
Reactant of Route 2
1,2,3,7,9-Pentachlorodibenzofuran
Reactant of Route 3
Reactant of Route 3
1,2,3,7,9-Pentachlorodibenzofuran
Reactant of Route 4
Reactant of Route 4
1,2,3,7,9-Pentachlorodibenzofuran
Reactant of Route 5
Reactant of Route 5
1,2,3,7,9-Pentachlorodibenzofuran
Reactant of Route 6
Reactant of Route 6
1,2,3,7,9-Pentachlorodibenzofuran

Citations

For This Compound
41
Citations
D Davis, S Safe - Toxicology and applied pharmacology, 1988 - Elsevier
The dose-response immunosuppressive effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 2,3,4,7,8- and 1,2,3,7,9-pentachlorodibenzofuran (PeCDF), 2,3,7,8- and 1,3,6,8-…
Number of citations: 148 www.sciencedirect.com
N Harper, K Connor, S Safe - Toxicology, 1993 - Elsevier
The dose-dependent effects of a single acute exposure of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 2,3,4,7,8-pentachlorodibenzofuran (PeCDF), 1,2,3,7,9-PeCDF, 1,3,6,8-…
Number of citations: 86 www.sciencedirect.com
V Krishnan, S Safe - Toxicology and applied pharmacology, 1993 - Elsevier
The concentration-dependent effects of several PCB, PCDD, and PCDF congeners and several commercial PCB preparations as antiestrogens were determined in the aryl hydrocarbon …
Number of citations: 255 www.sciencedirect.com
G Mason, T Sawyer, B Keys, S Bandiera, M Romkes… - Toxicology, 1985 - Elsevier
Fifteen polychlorinated dibenzofuran (PCDF) congeners were administered in a dose-response fashion to immature male Wistar rats and ED 50 values for body weight loss, thymic …
Number of citations: 163 www.sciencedirect.com
F Luan, WP Ma, XY Zhang, HX Zhang… - QSAR & …, 2006 - Wiley Online Library
Quantitative structure activity relationship (QSAR) models for polychlorinated dibenzofurans (PCDFs), dibenzodioxins (PCDDs), and biphenyls (PCBs) binding to the aryl hydrocarbon …
Number of citations: 24 onlinelibrary.wiley.com
A Adad, R Hmamouchi, M Larif, M Bouachrine… - IJARCSSE, 2014 - researchgate.net
Quantitative Structure-Activity Relationship (QSAR) study was applied to the prediction of the binding interactions between PCBs, PCDDs, PCDFs, and AhR. The concentration of the …
Number of citations: 2 www.researchgate.net
MP Holsapple, DL Morris, SC Wood… - Annual review of …, 1991 - annualreviews.org
Few environmental contaminants have produced the human health concerns associated with exposure to 2, 3, 7, 8-tetrachlorodibenzo-p-dioxin, more popн ularly known as" dioxin" or" …
Number of citations: 189 www.annualreviews.org
O Mekenyan, N Nikolova… - QSAR & Combinatorial …, 2004 - Wiley Online Library
Recently, the COmmon REactivity PAttern (COREPA) approach was developed as a probabilistic classification method which was formalized specifically to advance mechanistic QSAR …
Number of citations: 31 onlinelibrary.wiley.com
A Vedani, DR McMasters… - Quantitative Structure …, 2000 - Wiley Online Library
Quantitative structure‐activity relationship (QSAR) is an area of computational research which builds mathematical or atomistic models to predict biological activities of molecules. While …
Number of citations: 51 onlinelibrary.wiley.com
SB Olasupo, A Uzairu, BS Sagagis - Int. J. Comput. Theor. Chem, 2017 - researchgate.net
Quantitative Structure Toxicity Relationship (QSTR) study was applied to a dataset of 35 polychlorinated dibenzofurans (PCDFs) to investigate the relationship between toxicities of the …
Number of citations: 4 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.